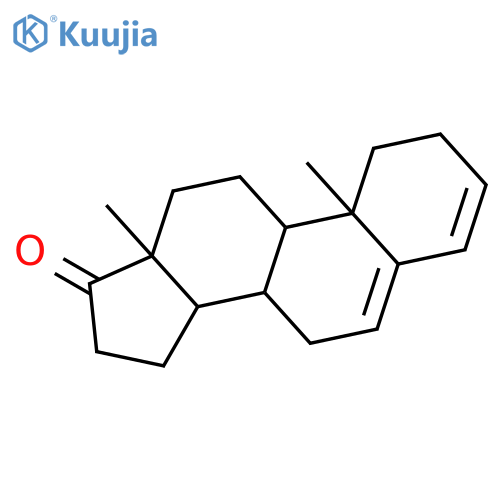Cas no 1912-63-6 (Androsta-3,5-dien-17-one)

Androsta-3,5-dien-17-one structure
商品名:Androsta-3,5-dien-17-one
Androsta-3,5-dien-17-one 化学的及び物理的性質
名前と識別子
-
- Androsta-3,5-dien-17-one
- (8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one
- 3,5-androstadien-17-one
- AG-E-39656
- Androst-3,5-diene-17-one
- androsta-3,5(6)-dien-17-one
- Androsta-3,5-dien-17-on
- androsta-3,5-diene-17-one
- Androstadien-(3.5)-on-(17)
- CTK0H1701
- D3,5-Androstadien-17-one
- SureCN132234
- DTXSID60572238
- NINLAYUXSUKKHW-QAGGRKNESA-N
- Androsta-3,5-dien-17-one #
- SCHEMBL132234
- AMY39098
- 1912-63-6
- BDBM50135986
- 3,5-Androstandien-17-one
- CHEMBL3752366
-
- インチ: InChI=1S/C19H26O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5-6,14-16H,4,7-12H2,1-2H3
- InChIKey: NINLAYUXSUKKHW-UHFFFAOYSA-N
- ほほえんだ: CC12CCC3C(CC=C4C3(C)CCC=C4)C1CCC2=O
計算された属性
- せいみつぶんしりょう: 270.19848
- どういたいしつりょう: 270.198365449g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 514
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
じっけんとくせい
- PSA: 17.07
- LogP: 4.68440
Androsta-3,5-dien-17-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A191260-5mg |
Androsta-3,5-dien-17-one |
1912-63-6 | 5mg |
$ 130.00 | 2022-06-08 | ||
| TRC | A191260-50mg |
Androsta-3,5-dien-17-one |
1912-63-6 | 50mg |
$ 1045.00 | 2022-06-08 | ||
| TRC | A191260-25mg |
Androsta-3,5-dien-17-one |
1912-63-6 | 25mg |
$ 540.00 | 2022-06-08 |
Androsta-3,5-dien-17-one 関連文献
-
Juliette A. Boynton,James R. Hanson,Mansur D. Liman J. Chem. Res. (S) 1998 376
-
2. Epoxidation of 3α,5-cyclo-5α-androst-6-en-17-oneRichard C. Cambie,Peter W. Thomas,James R. Hanson J. Chem. Soc. Perkin Trans. 1 1975 323
-
James R. Hanson,Peter B. Hitchcock,Sivajini Nagaratnam J. Chem. Res. (S) 1999 22
-
James R. Hanson,Ismail Kiran J. Chem. Res. (S) 1999 594
-
5. The selective protection of the 3-ketone functions of steroids as heptafluoro-p-tolyl enol ethersMichael Jarman,Raymond McCague J. Chem. Soc. Perkin Trans. 1 1987 1129
1912-63-6 (Androsta-3,5-dien-17-one) 関連製品
- 152-62-5(Dydrogesterone)
- 104700-98-3(Ganoderal A)
- 5173-46-6(Estra-4,9-Diene-3,17-Dione)
- 19457-55-7(1,2-Dihydro Exemestane)
- 1162-56-7(6-Dehydroprogesterone)
- 977-79-7(Medrogestone)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
